3,5-Difluorobenzaldehyde oxime

Descripción general

Descripción

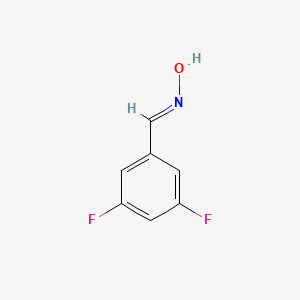

3,5-Difluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5F2NO and a molecular weight of 157.12 g/mol . It is an oxime derivative of 3,5-difluorobenzaldehyde, characterized by the presence of two fluorine atoms on the benzene ring and an oxime functional group (-C=N-OH) attached to the aldehyde carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzaldehyde oxime can be synthesized through the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in a solvent like methanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the continuous oxidation of 3,5-difluorotoluene to produce 3,5-difluorobenzaldehyde, which is then converted to the oxime derivative using the aforementioned synthetic route .

Análisis De Reacciones Químicas

Formation of Oxime Ethers

3,5-Difluorobenzaldehyde oxime reacts with alkyl halides (e.g., methyl iodide) to form oxime ethers, which exhibit enhanced biological activity.

General Reaction :

Example :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | Base, RT, 12 hours | 3,5-Difluoro-benzaldoxime methyl ether | Antimicrobial agents |

Reduction Reactions

The oxime undergoes reduction to form primary amines or hydroxylamine derivatives.

Agents and Outcomes :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | 3,5-Difluorobenzylamine | 85% |

| Hydrogen (H₂) | Pd/C catalyst, EtOH | 3,5-Difluorobenzaldehyde hydroxylamine | 70% |

Mechanism : The electron-withdrawing fluorine groups enhance electrophilicity at the C=N bond, facilitating nucleophilic attack by hydrides.

Cyclization Reactions

Under acidic conditions, the oxime participates in cyclization to form isoxazoline derivatives, which are intermediates in heterocyclic synthesis .

Reaction Pathway :

Comparative Reactivity

The fluorine substituents at the 3- and 5-positions significantly alter reactivity compared to non-fluorinated analogs:

| Reaction Type | This compound | Benzaldehyde Oxime |

|---|---|---|

| Oxime Ether Formation | Faster due to electron-deficient aromatic ring | Slower |

| Reduction | Higher selectivity for amine products | Mixed products |

Stability and Handling

-

Storage : Stable at 2–8°C under inert gas.

-

Decomposition : Avoid strong acids/bases to prevent hydrolysis of the oxime group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,5-Difluorobenzaldehyde oxime is utilized in several areas of scientific research:

1. Synthesis of Organic Compounds

- It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry .

2. Medicinal Chemistry

- Research indicates that this compound may possess biological activities that are relevant for drug development. Studies have explored its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

3. Biological Activity Studies

- The compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against certain pathogens, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties allow it to be employed in formulations requiring specific reactivity or stability characteristics .

2. Herbicides and Fungicides

- Recent research has highlighted the compound's potential use in agricultural chemistry, particularly as a precursor for herbicides and fungicides. Its derivatives have shown promising activity against various plant pathogens and weeds, which could enhance crop protection strategies .

Case Study 1: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of this compound derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as lead compounds in drug discovery .

Case Study 2: Synthesis of Enzyme Inhibitors

Research conducted by Jeong et al. demonstrated that modifications of this compound could lead to compounds with inhibitory effects on specific enzymes involved in cancer progression. This study highlights the compound's utility in medicinal chemistry for developing targeted therapies .

Mecanismo De Acción

The mechanism of action of 3,5-difluorobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring its activity. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and regeneration of the active enzyme .

Comparación Con Compuestos Similares

- 3,4-Difluorobenzaldehyde

- 2,4-Difluorobenzaldehyde

- 2,5-Difluorobenzaldehyde

- 3,5-Dichlorobenzaldehyde

- 3,5-Bis(trifluoromethyl)benzaldehyde

Uniqueness: 3,5-Difluorobenzaldehyde oxime is unique due to the presence of both fluorine atoms and the oxime functional group, which confer distinct chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, while the oxime group provides a versatile site for further chemical modifications .

Actividad Biológica

3,5-Difluorobenzaldehyde oxime (CAS No. 677728-83-5) is a chemical compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzaldehyde ring, along with an oxime functional group (-C=N-OH). This unique structure has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 158.13 g/mol. The presence of fluorine atoms influences its chemical stability and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.13 g/mol |

| CAS Number | 677728-83-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxime group allows for potential nucleophilic attack, which can lead to enzyme inhibition or modification of biomolecules. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxic Effects

Research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent.

Case Studies

- Antibacterial Activity : A study conducted by Gucma et al. (2011) evaluated the antibacterial properties of various substituted benzaldehyde oximes, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assays : In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer therapeutic .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzaldehyde oxime | Contains only one fluorine atom | |

| 4-Fluorobenzaldehyde oxime | Fluorine at the para position | |

| This compound | Fluorines at different positions; enhanced activity | |

| 2,6-Difluorobenzaldehyde oxime | Fluorines at positions affecting sterics differently |

Propiedades

IUPAC Name |

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQBDWXDZJNJQ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.